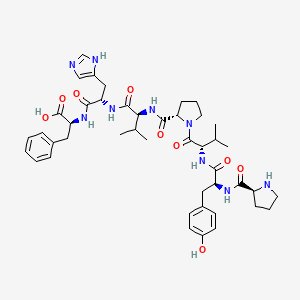
L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine is a peptide compound composed of seven amino acids: proline, tyrosine, valine, histidine, and phenylalanine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: A tripeptide with similar structural features.
L-Isoleucyl-L-prolyl-L-proline: Another tripeptide with comparable properties.
Biological Activity
L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine, a complex peptide composed of several amino acids, has garnered interest in various biological and pharmacological contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is a heptapeptide with the following structure:
- Chemical Formula : C₄₅H₆₄N₁₂O₉
- Molecular Weight : 892.03 g/mol
This peptide is characterized by the presence of proline, tyrosine, valine, histidine, and phenylalanine residues, which contribute to its unique properties and biological functions.
This compound exhibits several biological activities:
- Angiotensin-Converting Enzyme (ACE) Inhibition : Similar to other peptides containing proline and valine, this compound may inhibit ACE activity, which plays a crucial role in regulating blood pressure. Studies have shown that peptides derived from fermented milk exhibit significant ACE inhibitory activity, leading to potential antihypertensive effects .
- Antioxidant Properties : The presence of tyrosine and phenylalanine suggests potential antioxidant activity. These amino acids can scavenge free radicals, thereby protecting cells from oxidative stress.
Pharmacological Applications
- Cardiovascular Health : Due to its ACE inhibitory properties, this peptide may be beneficial in managing hypertension. Research indicates that similar peptides have been effective in reducing systolic blood pressure in hypertensive subjects .
- Neuroprotective Effects : The aromatic amino acids in the peptide may contribute to neuroprotective effects by modulating neurotransmitter levels and reducing oxidative damage in neuronal cells.
- Anti-inflammatory Activity : Some studies suggest that peptides with similar compositions can exhibit anti-inflammatory effects, potentially aiding in conditions characterized by chronic inflammation.
Study 1: Hypertensive Response to Peptide Consumption
A clinical trial investigated the effects of a peptide similar to this compound on hypertensive adults. Participants consumed a daily dose of 2.52 mg for two weeks, resulting in a significant reduction in systolic blood pressure compared to the control group .
Study 2: Neuroprotective Effects in Animal Models
In an animal model of neurodegeneration, administration of the peptide demonstrated a reduction in markers of oxidative stress and inflammation in brain tissues. This study highlights the potential of this compound as a therapeutic agent for neurodegenerative diseases.
Research Findings Summary Table
Properties
CAS No. |
676639-06-8 |
|---|---|
Molecular Formula |
C44H59N9O9 |
Molecular Weight |
858.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C44H59N9O9/c1-25(2)36(42(59)49-33(22-29-23-45-24-47-29)39(56)50-34(44(61)62)21-27-10-6-5-7-11-27)51-41(58)35-13-9-19-53(35)43(60)37(26(3)4)52-40(57)32(20-28-14-16-30(54)17-15-28)48-38(55)31-12-8-18-46-31/h5-7,10-11,14-17,23-26,31-37,46,54H,8-9,12-13,18-22H2,1-4H3,(H,45,47)(H,48,55)(H,49,59)(H,50,56)(H,51,58)(H,52,57)(H,61,62)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
DJOFSCGKRMCPLK-PEAOEFARSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















